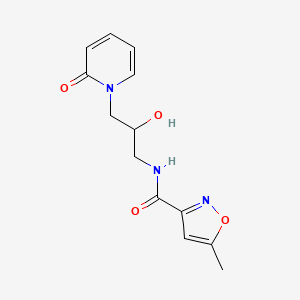

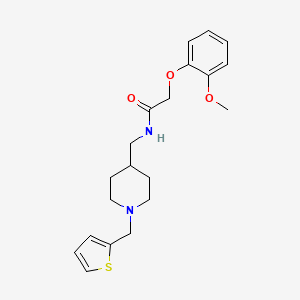

![molecular formula C20H21NO5 B2440011 Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate CAS No. 731784-00-2](/img/structure/B2440011.png)

Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate” is a chemical compound with the CAS No. 731784-00-2. It contains a total of 50 atoms, including 23 Hydrogen atoms, 21 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate” consists of 50 atoms, including 23 Hydrogen atoms, 21 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . The structure data file of this compound can be imported to most of the chemistry software for further analysis .Physical And Chemical Properties Analysis

The molecular weight of “Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate” is 369.41102 g/mol . More details about its physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

One area of research involves the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates using Friedel–Crafts acylation, which demonstrates the utility of related compounds as intermediates in creating biologically active substances, including ACE inhibitors (Yong Zhang et al., 2009). This highlights the importance of such compounds in pharmaceutical synthesis and drug development.

Catalysis and Synthesis Efficiency

Research on the iron-catalyzed benzylation of 1,3-dicarbonyl compounds shows that similar compounds can react with benzylic alcohols under mild conditions, leading to products with potential pharmaceutical relevance, such as the anticoagulant Phenprocoumon (Jette Kischel et al., 2007). This demonstrates the compound's role in facilitating efficient synthesis pathways for complex molecules.

Photopolymerization Applications

A study on nitroxide-mediated photopolymerization introduces a compound with a chromophore group linked to the aminoxyl function, illustrating the compound's potential in polymer science, particularly in photoinitiated polymerization processes (Y. Guillaneuf et al., 2010). This application is crucial for developing new materials with tailored properties.

Antibacterial Applications

Investigation into CoA adducts of 4-oxo-4-phenylbut-2-enoates as inhibitors of MenB from the M. tuberculosis menaquinone biosynthesis pathway reveals the therapeutic potential of structurally similar compounds in combating tuberculosis (Xiaokai Li et al., 2011). These findings suggest a novel approach to targeting bacterial biosynthetic pathways.

Propriétés

IUPAC Name |

methyl 4-[[2-(2-phenylbutanoyloxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-3-17(14-7-5-4-6-8-14)20(24)26-13-18(22)21-16-11-9-15(10-12-16)19(23)25-2/h4-12,17H,3,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMWNOLRKRCGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

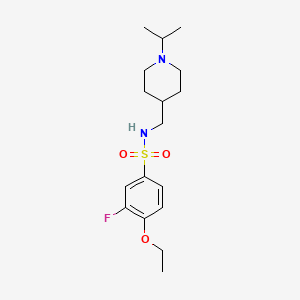

![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1(6H)-pyrimidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B2439933.png)

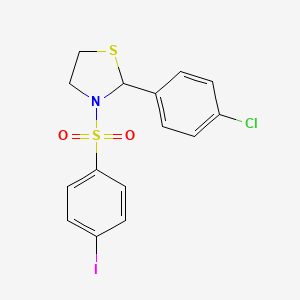

![3-[1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2439939.png)

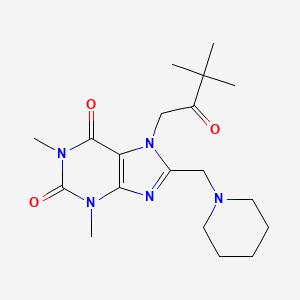

![N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2439940.png)

![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)

![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)

![2-Cyclopropyl-1-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2439948.png)